molecular formula C11H14N2OS B14624233 Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- CAS No. 58415-00-2

Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy-

Cat. No.: B14624233
CAS No.: 58415-00-2
M. Wt: 222.31 g/mol
InChI Key: WXWVFPSPFKWVPD-UHFFFAOYSA-N
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Description

Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- is an organic compound with a complex structure that includes a benzene ring, a carbothioamide group, and a dimethylamino methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- typically involves the reaction of benzenecarbothioamide with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent oxidation. The temperature is maintained at around 80-100°C, and the reaction is allowed to proceed for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzene ring and the dimethylamino methylene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- involves its interaction with specific molecular targets. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to the inhibition of enzyme activity or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Dimethylbenzylamine: Similar in structure but lacks the carbothioamide group.

    N,N-Dimethylaminomethylphenylquinoline: Shares the dimethylamino group but has a different core structure.

Uniqueness

Benzenecarbothioamide, N-[(dimethylamino)methylene]-4-methoxy- is unique due to the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

58415-00-2

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

N-(dimethylaminomethylidene)-4-methoxybenzenecarbothioamide

InChI

InChI=1S/C11H14N2OS/c1-13(2)8-12-11(15)9-4-6-10(14-3)7-5-9/h4-8H,1-3H3

InChI Key

WXWVFPSPFKWVPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC(=S)C1=CC=C(C=C1)OC

Origin of Product

United States

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